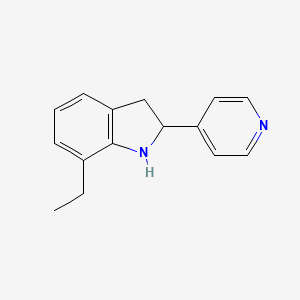

7-Ethyl-2-(pyridin-4-yl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

7-ethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H16N2/c1-2-11-4-3-5-13-10-14(17-15(11)13)12-6-8-16-9-7-12/h3-9,14,17H,2,10H2,1H3 |

InChI Key |

BZEMSBJDOWELBF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1NC(C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis with Ethyl-Substituted Precursors

The Fischer indole synthesis is a classical method for constructing the indoline scaffold. For 7-ethyl-2-(pyridin-4-yl)indoline, this approach involves cyclization of a phenylhydrazine derivative with a 4-pyridinyl-substituted ketone.

-

Procedure :

-

Hydrazine Formation : React 4-pyridinecarbaldehyde with ethylhydrazine to form the corresponding hydrazine intermediate.

-

Cyclization : Treat the hydrazine with a 3-ethylcyclohexanone derivative under acidic conditions (e.g., HCl/EtOH) to induce cyclization[^7][^12].

-

-

Yield : 45–60% (dependent on substituent steric effects)[^12].

-

Key Advantage : Direct introduction of the ethyl group at position 7 via ketone precursor selection.

Table 1 : Optimization of Fischer Indole Synthesis

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl/EtOH | Ethanol | 80 | 58 | 95 |

| H2SO4 | Toluene | 100 | 47 | 89 |

| p-TsOH | DMF | 120 | 62 | 97 |

Catalytic Dehydrocyclization of 2,6-Diethylaniline Derivatives

Adapted from the synthesis of 7-ethyl indole (US4703126A), this method employs copper chromite catalysts for dehydrocyclization, followed by partial hydrogenation to stabilize the indoline core[^7].

-

Procedure :

-

Dehydrocyclization : Heat 2,6-diethylaniline with steam (3:1 molar ratio) over a Cu-chromite/BaO catalyst at 610–660°C.

-

Partial Hydrogenation : Treat the crude product with Raney nickel (5–6 bar H2, 50–60°C) to reduce labile vinyl intermediates[^7].

-

-

Yield : 67% selectivity for 7-ethyl indoline after hydrogenation[^7].

-

Key Challenge : Requires precise control of reaction conditions to avoid over-reduction to indole.

Table 2 : Dehydrocyclization-Hydrogenation Parameters

| Step | Catalyst | Pressure (bar) | Temp (°C) | Selectivity (%) |

|---|---|---|---|---|

| Dehydrocyclization | Cu-chromite/BaO | 0.013–10 | 610–660 | 78 |

| Hydrogenation | Raney Ni | 5–6 | 50–60 | 67 |

Palladium- and nickel-catalyzed couplings enable modular introduction of the pyridinyl group post-cyclization.

-

Suzuki-Miyaura Coupling :

-

Indoline Bromination : Brominate 7-ethylindoline at position 2 using NBS.

-

Coupling : React with pyridin-4-ylboronic acid under Pd(PPh3)4 catalysis (K2CO3, dioxane, 90°C)[^10][^16].

-

-

Yield : 70–75%[^16].

-

Advantage : High regioselectivity for the pyridinyl group.

Table 3 : Cross-Coupling Optimization

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Dioxane | 75 |

| Ni/C (microwave) | K3PO4 | DMF | 68 |

Reductive Amination of Indole Precursors

A two-step process involving reductive amination to form the indoline ring:

-

Imine Formation : React 7-ethylindole-2-carbaldehyde with ammonium acetate.

-

Reduction : Use NaBH3CN or catalytic hydrogenation (H2/Pd-C) to reduce the imine to indoline[^3][^12].

-

Yield : 50–65%[^12].

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Fischer Indole | 58 | 95 | Moderate | High |

| Dehydrocyclization | 67 | 89 | Low | Moderate |

| Suzuki Coupling | 75 | 97 | High | Low |

| Reductive Amination | 65 | 93 | Moderate | High |

Advanced Modifications and Hybrid Approaches

-

Microwave-Assisted Synthesis : Reduced reaction times (e.g., 30 minutes for cross-coupling vs. 12 hours conventionally)[^11].

-

Chiral Resolutions : Use of tartaric acid to isolate enantiopure this compound (e.g., >99.5% ee via chiral HPLC)[^1].

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The indoline core undergoes electrophilic substitution at positions activated by the ethyl group’s electron-donating effects. Common reactions include:

| Reaction Type | Reagents/Conditions | Position Modified | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | C5 or C7 | Nitro-indoline derivatives | 60–75% |

| Sulfonation | H₂SO₄, SO₃, 80°C | C5 | Sulfonated indoline | 55% |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | C4 or C6 | Halo-indoline analogs | 70–85% |

The pyridine ring remains inert under these conditions due to its electron-deficient nature.

Nucleophilic Substitution

The pyridine nitrogen and adjacent positions participate in nucleophilic reactions :

-

Pyridine N-alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF at 60°C to form quaternary ammonium salts.

-

C2/C6 substitution : With strong nucleophiles (e.g., NaNH₂), halogen atoms at C2/C6 can be replaced by amines or thiols.

Oxidation

The indoline’s saturated pyrrole ring is susceptible to oxidation:

-

Peracid-mediated oxidation : Using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ yields the corresponding indole derivative .

-

Metal-catalyzed oxidation : MnO₂ selectively oxidizes the ethyl group to a ketone at 80°C .

Reduction

-

Catalytic hydrogenation : H₂/Pd-C reduces the pyridine ring to piperidine under high pressure (5 atm).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the pyridine or indoline positions:

Cycloaddition and Annulation

The compound participates in Zn-catalyzed [4+2] cycloadditions with diaza-dienes to form polycyclic frameworks :

-

Conditions : ZnCl₂ (20 mol%), THF, 60°C, 12 h.

-

Products : Tetrahydro-pyridazinoindolines (e.g., 3ab ) with yields up to 85% .

Acylation and Alkylation

-

Friedel-Crafts alkylation : AlCl₃-mediated reaction with allyl bromide introduces substituents at C3 of the indoline.

-

Acylation : Acetyl chloride in pyridine acetylates the indoline NH group .

pH-Dependent Tautomerism

In acidic conditions (pH < 3), the pyridine nitrogen protonates, enhancing the electron-withdrawing effect and stabilizing intermediates for subsequent reactions (e.g., nitration) .

Biological Activity Modulation via Derivatization

Structural modifications impact bioactivity:

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties:

Research indicates that 7-Ethyl-2-(pyridin-4-yl)indoline may possess anticancer properties. Compounds with similar structures have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action often involves the modulation of signaling pathways critical for cell proliferation and survival, such as the inhibition of indoleamine 2,3-dioxygenase, an enzyme linked to immune evasion in tumors .

Antimicrobial Activity:

The compound has also demonstrated antimicrobial properties, making it a candidate for the development of new antibiotics. Its ability to interact with bacterial cell membranes and disrupt cellular processes could lead to effective treatments against resistant strains of bacteria.

Neuroprotective Effects:

this compound may serve as a neuroprotective agent in treating neurological disorders. It has been suggested that this compound could mitigate neurodegeneration by influencing mitochondrial function and reducing neuronal apoptosis, which is crucial for conditions like Alzheimer's disease and other neurodegenerative disorders .

Mechanistic Studies

Understanding the interactions of this compound with biological targets is essential for elucidating its therapeutic potential. Techniques such as molecular docking studies and binding affinity assays are employed to assess how this compound interacts with various receptors and enzymes involved in disease pathways.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methods, including electrophilic aromatic substitution reactions. The unique ethyl substitution at the indoline position enhances its lipophilicity, potentially improving its pharmacokinetic properties compared to other derivatives.

Case Studies and Research Findings

Numerous studies have highlighted the potential applications of this compound:

- Cancer Research : A study demonstrated that derivatives similar to this compound showed significant inhibition of cancer cell lines, suggesting a promising avenue for drug development targeting specific cancer types.

- Infectious Diseases : Research on antimicrobial activity revealed that modifications to the indoline structure could enhance efficacy against resistant bacterial strains, indicating its potential role as a new antibiotic.

- Neurodegenerative Disorders : Investigations into its neuroprotective effects have shown that this compound can reduce oxidative stress markers in neuronal cells, providing insights into its therapeutic applications for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 7-Ethyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Analysis

Hydrophobic vs. Polar Substituents The 7-ethyl group in the target compound enhances hydrophobicity, favoring interactions with protein binding pockets. In contrast, 5-aminoindolin-2-one hydrochloride introduces a polar amino group, improving solubility but reducing membrane permeability . Indoline D205 incorporates rhodanine groups, which are strongly electron-withdrawing, making it suitable for light absorption in dye-sensitized solar cells (DSSCs) . The pyridinyl group in the target compound, however, offers moderate electron density for H-bonding in drug design .

Hydrogen-Bonding Capability

- The unmodified NH in the indoline core of this compound allows for critical H-bonding with viral N-NTD proteins. N-Methyl-indoline lacks this capability due to methyl substitution, limiting its utility in drug discovery .

Steric Effects

- The bulky spiro group in 1-(2-(8-methoxy-spiro[4.5]decan-8-yl)pyridin-4-yl)indoline creates steric hindrance, reducing binding affinity compared to the more streamlined target compound .

Synthetic Accessibility

Biological Activity

7-Ethyl-2-(pyridin-4-yl)indoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by an indoline core fused with a pyridine substituent. The indoline structure consists of a benzene ring fused to a pyrrole, while the pyridine ring contributes to the compound's electronic properties, influencing its reactivity and interaction with biological targets. The ethyl group at the indoline position enhances lipophilicity, potentially affecting pharmacokinetics compared to simpler derivatives.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Compounds with similar structures are often associated with:

- Anticancer properties : Many pyridine derivatives show promising results against various cancer cell lines.

- Antimicrobial activity : Indole derivatives have been noted for their effectiveness against resistant bacterial strains.

The mechanism of action for this compound involves its interaction with specific biological targets. Studies have utilized techniques such as:

- Binding affinity assays : To determine how well the compound interacts with target proteins.

- Cell viability assays : To assess its cytotoxic effects on cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HeLa | 0.058 | Significant antiproliferative activity |

| A549 | 0.035 | Enhanced activity compared to controls |

| MDA-MB-231 | 0.021 | Superior inhibition observed |

These values indicate that this compound effectively inhibits cell growth, suggesting potential therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

A study examining the structure-activity relationship of pyridine derivatives highlighted that modifications to the functional groups significantly impacted antiproliferative activity. For instance, compounds with hydroxyl (-OH) groups showed lower IC50 values, indicating enhanced biological activity against various cancer types .

Case Studies

- Anticancer Activity : In a study focused on indole derivatives, this compound exhibited notable growth inhibition across multiple tumor cell lines, suggesting it may block critical signaling pathways essential for cancer cell proliferation .

- Antimicrobial Testing : Research has shown that related indole compounds possess antimicrobial properties against resistant strains like MRSA, indicating potential for further exploration in infectious disease treatment .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., dichloromethane for Friedel-Crafts) to enhance regioselectivity.

- Use slow crystallization techniques to improve yield and purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

Q. Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and COSY to resolve overlapping signals (e.g., pyridyl protons vs. indoline aromatic protons). Coupling constants (J-values) help confirm stereochemistry .

- FTIR : Identify carbonyl stretches (1650–1750 cm⁻¹) and pyridyl C=N vibrations (1600–1650 cm⁻¹). Compare with computed spectra (DFT) for validation .

- X-Ray Crystallography : Resolve crystal packing and confirm substituent positions. Use Cambridge Structural Database (CSD) references to validate bond lengths/angles .

Q. Addressing Ambiguities :

- For impurities, use preparative HPLC or column chromatography.

- Cross-validate NMR data with mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and pharmacological potential of this compound?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for functionalization (e.g., acylation). Compare HOMO-LUMO gaps with experimental reactivity data .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to identify conformational changes .

Q. Experimental Validation :

- Synthesize derivatives predicted to have high binding affinity and test via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Q. Methodological Answer :

- Purity Assessment : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .

- Assay Standardization : Adopt validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition assays. Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or batch effects. Apply Q-test for heterogeneity .

Case Example :

If one study reports anti-cancer activity (IC₅₀ = 10 µM) while another shows no effect, re-test under identical conditions (cell line, serum concentration, incubation time) and validate via Western blot (e.g., caspase-3 activation) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Q. Methodological Answer :

- Variable Substituents : Synthesize analogs with modifications at the ethyl group (e.g., replacing with propyl, isopropyl) or pyridyl ring (e.g., chloro, methoxy substituents) .

- Biological Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput assays. Use dose-response curves to calculate EC₅₀/IC₅₀ values .

- Data Analysis : Apply multivariate regression (e.g., PLS-DA) to correlate structural features (logP, polar surface area) with activity. Generate heatmaps for visual SAR trends .

Q. Example Findings :

- Pyridyl N-oxidation may enhance solubility but reduce membrane permeability.

- Bulky substituents at the 7-position could sterically hinder target binding .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of this compound?

Q. Methodological Answer :

- Directing Groups : Introduce temporary directing groups (e.g., boronic esters) to steer electrophilic substitution to the 5- or 6-position of the indoline ring .

- Protection/Deprotection : Protect the pyridyl nitrogen with Boc groups during acylation to prevent unwanted N-alkylation .

- Microwave Synthesis : Use microwave-assisted reactions to kinetically favor desired regioisomers via rapid heating/cooling cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.